molecular formula C22H21NO2 B5160104 4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide

4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide

Cat. No. B5160104
M. Wt: 331.4 g/mol
InChI Key: COLHMFIKELWDGI-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide is a synthetic compound that has been widely used in scientific research. This compound is also known as BDBOB and has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BDBOB is not fully understood. However, it has been proposed that BDBOB inhibits the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylase, which play a role in inflammation and cancer progression. BDBOB also inhibits the replication of viruses by interfering with their entry into host cells or their replication cycle.
Biochemical and Physiological Effects
BDBOB has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that BDBOB inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. BDBOB has also been found to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, BDBOB has been found to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.

Advantages and Limitations for Lab Experiments

BDBOB has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities and has high purity. BDBOB has also been found to exhibit low toxicity in vitro and in vivo studies. However, BDBOB has some limitations as well. It has poor solubility in water, which can limit its use in certain experimental setups. Additionally, the mechanism of action of BDBOB is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on BDBOB. One potential area of research is the investigation of its anti-inflammatory properties in vivo. Additionally, the potential of BDBOB as a cancer therapy needs to be further explored in animal models. Further studies are also needed to understand the mechanism of action of BDBOB and its potential as an antiviral agent. Finally, the synthesis of BDBOB derivatives with improved solubility and potency can be explored.
Conclusion
In conclusion, BDBOB is a synthetic compound that has been widely used in scientific research. It exhibits several biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral properties. The synthesis of BDBOB involves the reaction of 4-hydroxy-N-(3,5-dimethylphenyl)benzamide with benzyl bromide in the presence of a base. BDBOB has several advantages for lab experiments, including its high purity and low toxicity. However, its poor solubility in water and the limited understanding of its mechanism of action are some of its limitations. There are several future directions for research on BDBOB, including the investigation of its anti-inflammatory and anticancer properties in vivo, its potential as an antiviral agent, and the synthesis of BDBOB derivatives with improved solubility and potency.

Synthesis Methods

The synthesis of BDBOB involves the reaction of 4-hydroxy-N-(3,5-dimethylphenyl)benzamide with benzyl bromide in the presence of a base. The reaction takes place in an organic solvent, such as DMF or DMSO, and the product is obtained by precipitation or chromatography. The purity of the product is determined by HPLC or NMR spectroscopy.

Scientific Research Applications

BDBOB has been used in several scientific research studies, including the investigation of its anti-inflammatory, anticancer, and antiviral properties. BDBOB has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can help in reducing inflammation. Additionally, BDBOB has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. BDBOB has also been found to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-16-12-17(2)14-20(13-16)23-22(24)19-8-10-21(11-9-19)25-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLHMFIKELWDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide

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